molecular formula C11H17Cl3N2 B7984483 (S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

(S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B7984483
M. Wt: 283.6 g/mol
InChI Key: GKRZMXYRBJTLPZ-IDMXKUIJSA-N
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Description

(S)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS: 1431966-72-1; alternative CAS: 1264035-29-1) is a chiral amine derivative with the molecular formula C₁₁H₁₆Cl₂N₂ and a molecular weight of 267.18 g/mol . It features a pyrrolidine ring substituted at the 3-position with an amine group and a 4-chlorobenzyl moiety. The compound is commonly used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemistry (S-configuration) is critical for target-specific interactions in drug discovery .

Properties

IUPAC Name

(3S)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZMXYRBJTLPZ-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the reaction of (S)-pyrrolidin-3-amine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated and purified using industrial-scale crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

(S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (S)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride, differing primarily in substituents or stereochemistry:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride 1289585-18-7 C₁₂H₁₉ClN₂ 226.75 4-Methylbenzyl substituent (electron-donating group vs. chloro)
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 1286208-71-6 C₁₁H₁₆ClN₃O₂ 257.72 4-Nitrobenzyl group (electron-withdrawing nitro); R-enantiomer
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride 169452-30-6 C₁₀H₁₈Cl₃N₃ 286.63 Pyridin-4-ylmethyl substituent (aromatic heterocycle vs. chlorobenzyl)

Physicochemical and Functional Comparisons

Substituent Effects
  • 4-Chlorobenzyl vs. This difference impacts solubility and receptor-binding affinity. For instance, the chloro derivative may exhibit stronger interactions with hydrophobic enzyme pockets in kinase inhibitors .
  • 4-Chlorobenzyl vs. The nitro derivative (CAS 1286208-71-6) has shown altered pharmacokinetics in preclinical studies .
  • Benzyl vs. Pyridinylmethyl :
    Replacing the benzyl group with a pyridine ring (CAS 169452-30-6) introduces basicity from the nitrogen atom, improving water solubility in its trihydrochloride form. This modification is advantageous for oral drug formulations .

Stereochemical Impact

The (S)-enantiomer of the target compound demonstrates higher binding affinity to dopamine receptors compared to its (R)-counterpart (e.g., CAS 1286208-71-6), as confirmed by molecular docking studies .

Target Compound in Drug Development

(S)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride serves as a key intermediate in synthesizing Aurora kinase inhibitors , with preclinical data highlighting its role in apoptosis induction in leukemia cells . Its optimized stereochemistry and substituent design contribute to reduced off-target effects compared to earlier analogs .

Competitive Advantages Over Analogs

  • Versatility : The chloro-substituted benzyl group balances lipophilicity and polarity, enabling blood-brain barrier penetration for CNS-targeted therapies.
  • Scalability : Commercial availability in gram-scale quantities (e.g., Parchem Chemicals) supports industrial applications .

Biological Activity

(S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group, which is critical for its biological activity. The presence of the chlorine atom enhances the lipophilicity and potentially the binding affinity to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains, including resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. It acts as a reversible inhibitor of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. This property suggests potential applications in treating neurodegenerative diseases like Parkinson's disease.

Case Study: MAO-B Inhibition

In a preclinical study involving transgenic mice with APP/PS1 mutations, treatment with this compound resulted in significant improvements in cognitive deficits after four weeks of administration. The compound's ability to modulate GABAergic transmission was noted as a beneficial effect, avoiding the complications associated with irreversible MAO inhibitors .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the pyrrolidine ring significantly influences biological activity. For instance, the 4-chlorobenzyl substituent enhances binding affinity to target receptors compared to other alkyl or aryl groups.

Table 2: SAR Insights

Substituent TypeEffect on Activity
4-ChlorobenzylIncreased binding affinity
MethylModerate activity
EthylReduced efficacy

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